What is Mono-(7-carboxy-4-methylheptyl) Phthalate-d4?
What is Mono-(7-carboxy-4-methylheptyl) Phthalate-d4?
An In-Depth Technical Guide to Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (MCMHP-d4) for Quantitative Bioanalysis
Part 1: Introduction and Significance
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (MCMHP-d4) is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart, Mono-(7-carboxy-4-methylheptyl) phthalate (MCMHP).[1] Its primary application lies within the fields of toxicology, environmental health, and clinical research, where precise measurement of chemical exposure is paramount.
The analyte of interest, MCMHP, is a tertiary, oxidized metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP).[2] DEHP is incorporated into a vast array of consumer and medical products, including PVC plastics, flooring, toys, and medical tubing, leading to widespread and continuous human exposure.[3] Following absorption, DEHP is rapidly metabolized in the body, and its metabolites are excreted primarily in the urine.[4]
Quantifying specific DEHP metabolites like MCMHP is crucial for assessing the total body burden of the parent compound. Unlike earlier metabolites, which can be subject to external contamination during sample collection, tertiary metabolites such as MCMHP are formed exclusively within the body, making them highly specific biomarkers of exposure.[2] Furthermore, its longer elimination half-life compared to other metabolites makes MCMHP an excellent indicator of time-weighted, cumulative DEHP exposure.[2] The use of MCMHP-d4 enables researchers to achieve the analytical rigor required to understand the pharmacokinetics of DEHP and investigate its potential associations with adverse health outcomes.
Part 2: The Rationale for a Deuterated Internal Standard
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[5][6] MCMHP-d4 is a SIL-IS where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[7] This substitution makes it chemically identical to the native analyte (MCMHP) but provides a 4 Dalton mass shift, allowing it to be distinguished by the mass spectrometer.
The core function of an internal standard is to compensate for variations that can occur during sample analysis.[8][9] By adding a known quantity of MCMHP-d4 to every sample, calibrator, and quality control at the very beginning of the sample preparation process, it experiences the same conditions as the native MCMHP. This includes:
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Sample Preparation Variability: Losses during extraction, evaporation, or derivatization steps are corrected for, as both the analyte and the standard will be lost in the same proportion.[10]
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Matrix Effects: Co-eluting substances from complex biological matrices (like urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS has virtually identical physicochemical properties and chromatographic retention time, it experiences the same matrix effects as the analyte.[6]
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Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity over an analytical run, affect both compounds equally.[11]
Quantification is therefore not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[12] This ratio remains stable even when the absolute signals fluctuate, ensuring robust and reliable data.[8]
Part 3: The Metabolic Context: From DEHP to MCMHP
Understanding the metabolic pathway of DEHP is fundamental to appreciating the role of MCMHP as a biomarker. The process is a multi-step biotransformation primarily occurring in the liver and intestines.
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Initial Hydrolysis: DEHP is first rapidly hydrolyzed by esterases to its primary monoester metabolite, Mono-(2-ethylhexyl) phthalate (MEHP).[4]
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Oxidative Metabolism: MEHP is the substrate for further oxidation by Cytochrome P450 enzymes (CYPs), particularly isoforms like CYP2C9.[13] This phase creates a series of secondary, oxidized metabolites, including Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP).[2][4]
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Further Oxidation: These secondary metabolites can undergo additional oxidation. For instance, the alcohol group in MEHHP can be oxidized to a carboxylic acid, leading to the formation of MCMHP, also known in the literature as Mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP).[2][13]
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Conjugation and Excretion: Finally, these monoester metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body via urine.[3][4] This is why an enzymatic deconjugation step is required during sample preparation.
Part 4: Physicochemical Properties and Specifications
The utility of MCMHP-d4 as an internal standard is predicated on its defined chemical properties and high purity.
| Property | Value | Source |
| Analyte Name | Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 | [7] |
| Synonym | 1,2-Benzenedicarboxylic Acid 1-(7-Carboxy-4-methylheptyl) Ester-d4 | [7] |
| Molecular Formula | C₁₇H₁₈D₄O₆ | [7] |
| Molecular Weight | 326.17 g/mol (Calculated) | [7] |
| Unlabeled CAS Number | 936022-02-5 | [7][14] |
| Labeled CAS Number | 1332966-02-5 | [1] |
| Deuterium Label | 4 Deuterium atoms on the phenyl ring | [7] |
Authoritative Grounding & Trustworthiness: For an internal standard to be reliable, it must meet stringent quality control specifications. Researchers should ensure the standard they procure has:
-
High Chemical Purity: Typically >99%, to prevent interference from impurities.[6]
-
High Isotopic Enrichment: Generally ≥98%, to ensure a strong, distinct signal for the standard and minimize the contribution of any unlabeled analyte present in the standard material, which could otherwise lead to an overestimation of the analyte's concentration.[6]
Part 5: Experimental Protocol: Quantification of MCMHP in Urine using HPLC-MS/MS
This protocol is a representative workflow based on methodologies used by major public health laboratories, such as the Centers for Disease Control and Prevention (CDC).[3]
5.1. Principle The method quantifies total MCMHP (free and glucuronidated) in human urine. Samples are first subjected to enzymatic hydrolysis to deconjugate the glucuronidated metabolites. The internal standard, MCMHP-d4, is added prior to this step. The prepared sample is then analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), often using online Solid Phase Extraction (SPE) for sample cleanup and concentration.[3]
5.2. Reagents and Materials
-
MCMHP-d4 Internal Standard Stock Solution
-
MCMHP Native Analytical Standard for calibration
-
β-Glucuronidase (from E. coli)
-
Ammonium Acetate Buffer (pH 6.5)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid or Acetic Acid
-
Urine samples, calibrators, and quality control materials
5.3. Sample Preparation Workflow
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Aliquot: Pipette 100 µL of urine sample, calibrator, or QC into a 96-well plate or autosampler vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the MCMHP-d4 working solution to every well.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase in ammonium acetate buffer.
-
Incubation: Seal the plate, vortex, and incubate at 37°C for at least 2 hours to ensure complete deconjugation.[3]
-
Termination/Dilution: Add a dilution solvent (e.g., 300 µL of 0.1% formic acid in water) to stop the enzymatic reaction and prepare the sample for injection.
-
Centrifugation: Centrifuge the plate to pellet any precipitated proteins.
-
Analysis: Place the plate in the autosampler for injection into the LC-MS/MS system.
5.4. Instrumental Analysis: HPLC-MS/MS Parameters The following are example parameters and should be optimized for the specific instrument used.
Table 2: Example HPLC Conditions
| Parameter | Setting |
|---|---|
| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Linear gradient from ~5% B to 95% B over 5-7 minutes |
Table 3: Example Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MCMHP) | e.g., m/z 321.1 → 134.1 |
| MRM Transition (MCMHP-d4) | e.g., m/z 325.1 → 138.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~50-100 ms |
Part 6: Data Analysis and Interpretation
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Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (MCMHP area / MCMHP-d4 area) against the known concentration of the prepared calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
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Concentration Calculation: The peak area ratio for each unknown sample is measured, and the concentration of MCMHP is calculated by interpolating from the calibration curve.
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Run Validation: The analytical run is considered valid only if the quality control samples are within a pre-defined accuracy range (e.g., ±20%) of their nominal values and the calibration curve meets linearity requirements (e.g., r² > 0.99). The absolute response of the MCMHP-d4 internal standard should also be monitored to ensure it is consistent across the run, with significant deviations flagging potential issues with sample preparation or instrument performance.[5]
Part 7: Conclusion: The Role of MCMHP-d4 in Modern Exposure Science
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is more than just a chemical reagent; it is an enabling tool for high-quality science. Its use as an internal standard is indispensable for generating the accurate, precise, and reliable data necessary for human biomonitoring studies.[3] By allowing for the robust quantification of a key long-term biomarker of DEHP exposure, MCMHP-d4 directly supports the work of researchers, toxicologists, and regulatory agencies in understanding the extent of human exposure to this ubiquitous plasticizer and in making informed decisions to protect public health.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 [lgcstandards.com]
- 8. youtube.com [youtube.com]
- 9. nebiolab.com [nebiolab.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. youtube.com [youtube.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
